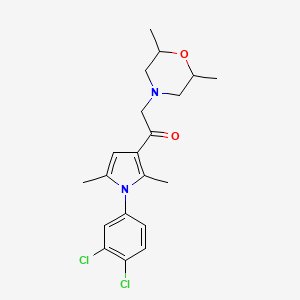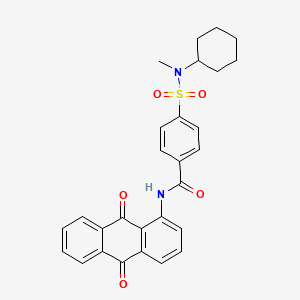
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide, also known as MDMA, is a synthetic compound that belongs to the class of amphetamines. MDMA is a popular recreational drug, commonly known as ecstasy or Molly, due to its euphoric and empathogenic effects. However, MDMA has also gained attention in scientific research due to its potential therapeutic benefits in treating mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotion, and cognition. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide also increases the release of oxytocin, a hormone that is associated with social bonding and empathy.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide has a range of biochemical and physiological effects on the body. In addition to increasing neurotransmitter levels, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide also increases heart rate, blood pressure, and body temperature. These effects can be dangerous in high doses and can lead to dehydration, hyperthermia, and cardiovascular complications.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide has several advantages for use in laboratory experiments. It is a potent and selective serotonin releaser, making it useful for studying the role of serotonin in the brain. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide is also relatively easy to administer and has a rapid onset of action. However, there are also limitations to using N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide in laboratory experiments. It is a controlled substance, making it difficult to obtain and use legally. Additionally, the recreational use of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide has led to a negative public perception of the drug, which can make it difficult to obtain funding for research.
Zukünftige Richtungen
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide. One area of interest is the development of new N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide analogues that have similar therapeutic effects but with fewer side effects. Another area of interest is the use of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide in combination with other therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effects. Additionally, there is a need for further research on the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide use, particularly in regards to its impact on brain function and mental health.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide is synthesized through a multi-step process that involves the reaction of safrole, a natural product found in the sassafras tree, with other chemicals such as hydrochloric acid and methylamine. The synthesis process is complex and requires a high level of chemical expertise to ensure purity and safety.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide has been the subject of extensive scientific research in recent years due to its potential therapeutic benefits. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide-assisted psychotherapy can be effective in treating PTSD and anxiety in patients who have not responded to traditional treatments. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide has also been studied for its potential use in treating other mental health disorders such as depression and addiction.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-13-5-3-2-4-12(13)19-17(21)16(20)18-9-11-6-7-14-15(8-11)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIOTYBQGNIJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2624866.png)


![1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2624870.png)



![(Z)-4-(dimethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2624879.png)



![2-[1-(4-Ethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2624884.png)

